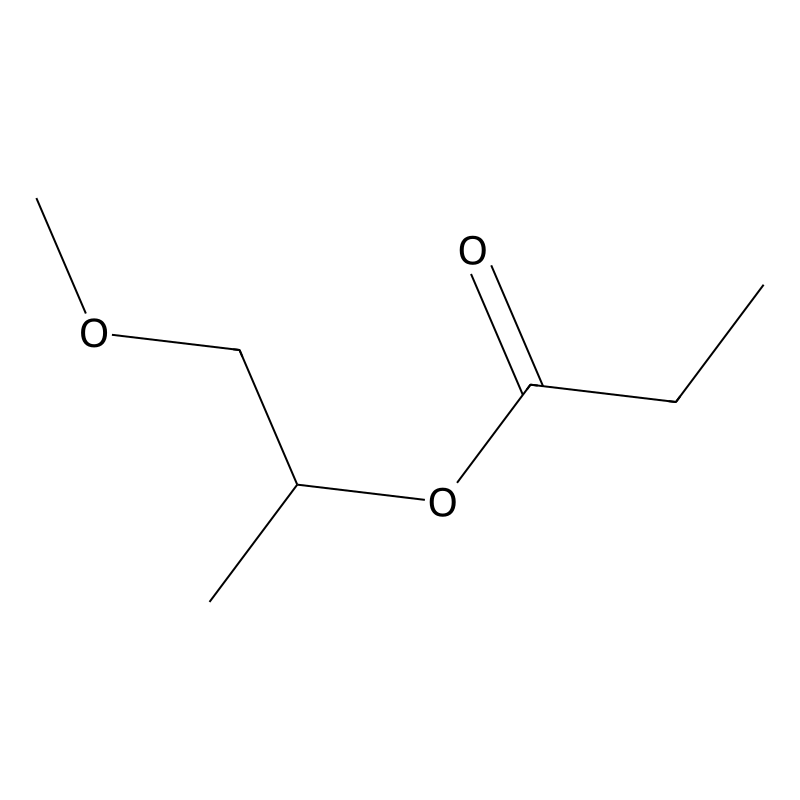

1-Methoxy-2-propyl propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 1-Methoxy-2-Propanol

Scientific Field: Chemical Engineering

Application Summary: The synthesis of 1-methoxy-2-propanol (1-MP), which is expected as a safe alternative for toxic ethylene glycol ether, is highly demanded in chemical engineering. It has been widely used as a versatile solvent for painting, adhesive, printing inks, etc.

Methods of Application: 1-Methoxy-2-propanol is generally produced by the alcoholysis reaction of propylene oxide (PO) with methanol using base catalysts.

Results or Outcomes: The synthesis of 1-MP provides a safer alternative to toxic ethylene glycol ether, contributing to safer practices in chemical engineering.

Use in High-Grade Coatings and Inks

Application Summary: 1-Methoxy-2-propyl propanoate is suitable for use as a solvent in various polymers of high-grade coatings and inks.

Methods of Application: It is used to dissolve various polymers used in the production of high-grade coatings and inks.

Results or Outcomes: The use of 1-Methoxy-2-propyl propanoate in this context can improve the quality and performance of coatings and inks.

Synthesis of Propylene Glycol Ether (PGE)

Application Summary: 1-Methoxy-2-propyl propanoate can be used in the synthesis of propylene glycol ether (PGE), a type of solvent.

Methods of Application: The synthesis involves the reaction of various alcohols and propylene oxide (PO), with 1-Methoxy-2-propyl propanoate acting as a catalyst.

Results or Outcomes: The synthesis of PGE provides a versatile solvent that can be used in various industrial applications.

Use in the Synthesis of Various Polymers

Scientific Field: Polymer Chemistry

Application Summary: 1-Methoxy-2-propyl propanoate is suitable for use as a solvent in the synthesis of various polymers.

Methods of Application: It is used to dissolve various polymers during their synthesis. The exact procedures would depend on the specific polymer being synthesized.

Results or Outcomes: The use of 1-Methoxy-2-propyl propanoate in this context can improve the quality and performance of the synthesized polymers.

1-Methoxy-2-propyl propanoate is an organic compound with the molecular formula C7H14O3. It is classified as an ester, specifically derived from the reaction of 1-methoxy-2-propanol and propanoic acid. This compound appears as a colorless liquid and possesses a characteristic sweet odor. It is less dense than water and has a boiling point of approximately 248°F (120°C) and a flash point near 97°F (36°C) . The compound is known for its solvent properties, making it useful in various industrial applications.

There is no current information on the mechanism of action of 1-Methoxy-2-propyl propanoate.

- Esters can be flammable, so proper handling is recommended.

- The methoxy group may raise concerns about potential eye or skin irritation, requiring appropriate personal protective equipment during handling.

- Hydrolysis: In the presence of water and an acid catalyst, it can hydrolyze to form 1-methoxy-2-propanol and propanoic acid.

- Esterification: It can react with alcohols to form new esters.

- Oxidation: Under oxidative conditions, it can be converted into aldehydes or ketones .

The reactivity profile indicates that while it is generally stable, it is flammable and can generate toxic gases when in contact with strong oxidizing agents .

1-Methoxy-2-propyl propanoate can be synthesized through several methods:

- Esterification Reaction: This is the most common method, where 1-methoxy-2-propanol reacts with propanoic acid in the presence of an acid catalyst. The reaction typically requires heating to drive off water formed during the process.

- Transesterification: This method involves exchanging the alkoxy group of an ester with another alcohol .

The choice of synthesis method may depend on factors such as desired yield, purity requirements, and available reagents.

1-Methoxy-2-propyl propanoate finds applications in various fields:

- Solvent: It is widely used as a solvent in coatings, inks, and adhesives due to its ability to dissolve both polar and non-polar substances.

- Chemical Intermediate: The compound serves as a precursor in the synthesis of other chemical products.

- Cleaning Agent: Its solvent properties make it suitable for use in cleaning formulations .

Research on interaction studies involving 1-methoxy-2-propyl propanoate primarily focuses on its behavior in mixtures with other solvents or compounds. For example, studies have investigated its vapor-liquid equilibria when mixed with toluene and other solvents, indicating its compatibility and solubility characteristics . Such studies are crucial for optimizing formulations in industrial applications.

Several compounds share structural similarities with 1-methoxy-2-propyl propanoate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Methoxy-2-propanol | C4H10O2 | A primary alcohol used as a solvent |

| Propylene glycol methyl ether acetate | C6H12O3 | A versatile solvent for coatings and inks |

| Ethyl acetate | C4H8O2 | Commonly used as a solvent with low toxicity |

Uniqueness: 1-Methoxy-2-propyl propanoate stands out due to its combination of both ether and ester functionalities, which allows for enhanced solubility properties compared to simpler esters like ethyl acetate. Its specific application profile in industrial settings further differentiates it from similar compounds .

The production of 1-methoxy-2-propyl propanoate primarily relies on esterification reactions between propylene glycol monomethyl ether (1-methoxy-2-propanol) and propionic acid. These synthetic approaches have evolved significantly to address industrial demands for higher yields, improved selectivity, and reduced environmental impact. The fundamental reaction involves the nucleophilic attack of the hydroxyl group in 1-methoxy-2-propanol on the carbonyl carbon of propionic acid, forming an ester bond with the elimination of water as a byproduct. The thermodynamic equilibrium of this reaction necessitates continuous water removal to drive the reaction toward completion, making process optimization crucial for commercial viability.

The synthesis pathway follows the general esterification mechanism where the acid catalyst protonates the carbonyl oxygen of propionic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. Temperature control plays a critical role in balancing reaction kinetics with potential side reactions, while the molar ratio of reactants significantly influences conversion efficiency and product selectivity. Industrial implementations typically operate at temperatures ranging from 80°C to 160°C, with optimal conditions depending on the specific catalyst system employed.

Modern production facilities have adopted integrated approaches that combine reaction and separation processes to maximize efficiency. These systems incorporate real-time monitoring of conversion rates, product purity, and energy consumption to optimize overall process economics. The scalability of esterification processes has been demonstrated through pilot plant studies, showing consistent product quality across different production volumes.

Conventional Esterification Reactions

Conventional esterification methods for 1-methoxy-2-propyl propanoate synthesis rely on homogeneous acid catalysis using mineral acids such as sulfuric acid, hydrochloric acid, or organic acids like p-toluenesulfonic acid. These traditional approaches typically require elevated temperatures above 80°C and extended reaction times to achieve acceptable conversion rates. The reaction kinetics follow second-order behavior with respect to the reactant concentrations, and equilibrium limitations necessitate excess alcohol or continuous water removal to enhance product yields.

The catalytic mechanism involves protonation of the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. Subsequent dehydration steps lead to ester formation and regeneration of the acid catalyst. Reaction rates are influenced by catalyst concentration, temperature, and the dielectric properties of the reaction medium. Studies have shown that optimal molar ratios of propylene glycol monomethyl ether to propionic acid range from 1.1:1 to 1.5:1, providing sufficient driving force for the reaction while minimizing excess reagent costs.

Temperature optimization represents a critical balance between reaction kinetics and potential thermal degradation of reactants or products. While higher temperatures accelerate the esterification rate, they may also promote unwanted side reactions such as ether cleavage or dehydration. Process engineers typically select operating temperatures between 100°C and 140°C as a compromise between reaction efficiency and product selectivity.

Solid Acid Catalysts and Reaction Mechanisms

Solid acid catalysts have emerged as preferred alternatives to homogeneous acid systems due to their enhanced separability, reusability, and reduced corrosion potential. Magnetic-responsive solid acid catalysts, particularly those based on Fe₃O₄@SiO₂ nanoparticles functionalized with poly(ionic liquid)s, have demonstrated exceptional performance in esterification reactions. These catalysts combine the advantages of heterogeneous catalysis with magnetic recovery capabilities, enabling efficient catalyst recycling and process intensification.

The catalytic mechanism on solid acid surfaces involves adsorption of both reactants on active sites, followed by surface-mediated ester bond formation. Fe₃O₄@SiO₂-poly(1-vinyl-3-ethylimidazolium phosphotungstate) catalysts have achieved conversion rates up to 94% under optimized conditions of 10 wt% catalyst loading, 70°C reaction temperature, and 6-hour reaction time. The magnetic properties of these catalysts facilitate easy separation using external magnetic fields, significantly reducing product contamination and catalyst loss.

Kinetic studies using Amberlyst 15 ion exchange resin have provided detailed insights into the esterification mechanism of propionic acid with various alcohols. The Pöpken model best represents the kinetic behavior with total average errors less than 3%, indicating strong agreement between theoretical predictions and experimental observations. The model accounts for adsorption equilibrium constants that follow the trend: ester < acid < alcohol < water, reflecting the relative affinity of different species for the catalyst surface.

Continuous Two-Stage Esterification Processes

Continuous two-stage esterification represents an advanced approach to 1-methoxy-2-propyl propanoate production, offering improved yields and reduced processing times compared to single-stage batch operations. This methodology involves sequential esterification steps with optimized conditions for each stage, maximizing overall conversion efficiency while maintaining product quality standards. The first stage typically operates under conditions favoring rapid initial conversion, while the second stage focuses on achieving high final purity.

Ultrasonic clamp reactor technology has been successfully implemented in continuous double-step esterification processes, demonstrating significant process intensification benefits. These systems utilize distributed ultrasonic energy to enhance mass transfer and reaction rates, achieving residence times as short as 32 seconds while maintaining high conversion efficiency. The ultrasonic activation promotes cavitation effects that improve reactant mixing and facilitate water removal, both critical factors in esterification optimization.

Process optimization through response surface methodology has identified optimal operating parameters for each esterification stage. For the first stage, recommended conditions include a 3.75:1 molar ratio of methanol to reactant, 6.6 vol% sulfuric acid catalyst, and 400 mm ultrasonic clamp length. The second stage operates with modified parameters to achieve final product purities exceeding 93%, demonstrating the effectiveness of staged processing approaches.

Azeotropic Distillation for Water Removal

Azeotropic distillation serves as a crucial unit operation in 1-methoxy-2-propyl propanoate synthesis, enabling continuous water removal to overcome equilibrium limitations inherent in esterification reactions. This technique employs azeotropic agents that form minimum-boiling mixtures with water, facilitating its separation from the reaction mixture while maintaining optimal reaction conditions. Common azeotropic agents include aromatic hydrocarbons such as benzene and toluene, which form heterogeneous azeotropes with water.

The selection of appropriate azeotropic agents requires consideration of several factors including boiling point characteristics, water solubility, and thermal stability under reaction conditions. Aromatic compounds with boiling points below 120°C are preferred to ensure efficient water removal without excessive energy consumption. The azeotropic distillation process typically maintains water content in the bottom stream below 0.1 wt%, ensuring near-complete dehydration of the product stream.

Process design considerations for azeotropic distillation systems include column sizing, reflux ratio optimization, and heat integration opportunities. The distillation column must provide sufficient theoretical stages to achieve the desired separation efficiency while minimizing energy requirements. Typical installations feature enriching sections with higher separation capability than stripping sections, reflecting the need for precise water removal in the upper portion of the column.

Lipase-Catalyzed Kinetic Resolution of Chiral Derivatives

Lipase-mediated kinetic resolution has emerged as a pivotal strategy for synthesizing enantiomerically pure derivatives of 1-methoxy-2-propyl propanoate. In dynamic kinetic resolution (DKR), the enzyme selectively catalyzes the esterification or transesterification of one enantiomer while the substrate undergoes continuous racemization, enabling theoretical yields up to 100% [3]. For instance, Pseudomonas cepacia lipase has demonstrated high enantioselectivity in acylating racemic cyanohydrins, achieving 96% yield and 84% enantiomeric excess (e.e.) for analogous esters [3].

A notable application involves the esterification of N-acetylhydroxypyrrolinone with vinyl acetate using immobilized CAL-B. Under optimized conditions (hexane, 69°C), this process achieved 100% conversion and >99% e.e. for the (S)-enantiomer of the acylated product [3]. The reaction’s efficiency stems from the enzyme’s ability to distinguish between enantiomers during the acylation step, coupled with rapid substrate racemization at elevated temperatures. Table 1 summarizes key reaction parameters and outcomes.

Table 1: Lipase-Catalyzed Esterification of Hydroxypyrrolinones

| Substrate | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |

|---|---|---|---|---|

| N-Acetyl-4.6a | 25 | 120 | 50 | 98 |

| N-Acetyl-4.6a | 69 | 18 | 100 | >99 |

| N-Benzoyl-4.6d | 69 | 18 | 100 | 92 |

Candida antarctica Lipase B (CAL-B) Enantioselectivity Studies

CAL-B’s enantioselectivity arises from its rigid active site architecture, which imposes steric and electronic constraints on substrate binding. Mutagenesis studies have identified critical residues, such as Trp104 and His224, that govern stereochemical outcomes [4]. For example, the Trp104His mutant enhances enantioselectivity toward bulkier sec-alcohols by enlarging the substrate-binding pocket, enabling preferential recognition of the (R)-enantiomer [4].

In the context of 1-methoxy-2-propyl propanoate synthesis, CAL-B exhibits preferential acylation of the (S)-enantiomer of 1-methoxy-2-propanol. Molecular docking simulations reveal that the methoxy group’s orientation in the enzyme’s oxyanion hole stabilizes the (S)-configuration through hydrogen bonding with Thr40 and Gln106 [4]. This stereochemical preference is further amplified in nonpolar solvents like hexane, where the enzyme’s active site remains desolvated, enhancing substrate-enzyme interactions [3].

The chemical kinetics of esterification and hydrolysis reactions involving 1-methoxy-2-propyl propanoate represent fundamental processes in organic chemistry that govern both the formation and breakdown of this important chemical compound. These reactions exhibit complex kinetic behavior that depends on multiple factors including temperature, catalyst type, and substrate concentrations.

Acid-Catalyzed vs. Base-Catalyzed Mechanisms

The esterification of 1-methoxy-2-propanol with propanoic acid to form 1-methoxy-2-propyl propanoate can proceed through both acid-catalyzed and base-catalyzed pathways, each exhibiting distinct mechanistic characteristics and kinetic behaviors.

Acid-Catalyzed Esterification Mechanism

In acid-catalyzed esterification, the mechanism follows the classical Fischer esterification pathway [1] [2]. The process begins with the protonation of the carbonyl oxygen atom of the carboxylic acid by the acid catalyst, typically sulfuric acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack [3] [4]. The mechanism proceeds through six distinct steps:

Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the carbonyl oxygen, creating a positively charged intermediate with enhanced electrophilicity [1] [2].

Nucleophilic attack: The alcohol (1-methoxy-2-propanol) acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate [3] [5].

Deprotonation: The hydroxyl group from the alcohol loses a proton, which is accepted by the acid's conjugate base [6] [7].

Proton transfer: A proton is transferred to one of the hydroxyl groups, converting it into a good leaving group [1] [2].

Elimination: Water is eliminated from the tetrahedral intermediate, reforming the carbon-oxygen double bond [3] [5].

Deprotonation: The final step involves deprotonation of the ester oxygen to yield the neutral ester product and regenerate the acid catalyst [1] [2].

The kinetic behavior of acid-catalyzed esterification typically follows pseudo-first-order kinetics when one reactant is in large excess. For the esterification of propanoic acid with 1-propanol using sulfuric acid as catalyst, experimental studies have shown rate constants ranging from 0.252 to 0.384 min⁻¹ at temperatures between 308 and 338 K [8]. The apparent activation energy for this process has been determined to be 11.36 kJ/mol [8].

Base-Catalyzed Esterification Mechanism

Base-catalyzed esterification, while less common than acid-catalyzed processes, offers distinct advantages including higher reaction rates under certain conditions and the ability to avoid acid-sensitive substrates [9] [10]. The mechanism involves the deprotonation of the carboxylic acid by the base catalyst, forming a carboxylate anion that subsequently undergoes nucleophilic acyl substitution with the alcohol [9] [10].

The base-catalyzed mechanism typically follows these steps:

Deprotonation of carboxylic acid: The base abstracts a proton from the carboxylic acid, forming a carboxylate anion [9] [10].

Nucleophilic substitution: The alcohol attacks the carbonyl carbon of the carboxylate, forming a tetrahedral intermediate [9] [10].

Product formation: The tetrahedral intermediate collapses to form the ester product and regenerate the base catalyst [9] [10].

Base-catalyzed esterification generally exhibits second-order kinetics, being first-order in both the carboxylic acid and alcohol concentrations [9] [10]. The reaction rates are typically faster than acid-catalyzed processes at equivalent temperatures due to the higher nucleophilicity of the deprotonated carboxylate species [9] [10].

Comparative Kinetic Analysis

The choice between acid-catalyzed and base-catalyzed mechanisms significantly impacts the reaction kinetics and thermodynamics. Acid-catalyzed reactions are generally more suitable for industrial applications due to their reversible nature and the ability to drive the equilibrium toward products through the removal of water [2] [3]. The activation energies for acid-catalyzed esterification typically range from 33.6 to 84 kJ/mol depending on the specific substrates and reaction conditions [11] [12].

Base-catalyzed processes, while exhibiting faster initial rates, often suffer from competing side reactions and the irreversible nature of the process, which can complicate product recovery and purification [9] [10]. However, they are particularly advantageous when dealing with acid-sensitive substrates or when complete conversion is required [9] [10].

Michaelis-Menten Kinetics in Enzymatic Reactions

The application of Michaelis-Menten kinetics to enzymatic esterification reactions represents a specialized area of study that bridges biochemistry and industrial chemistry. While traditional chemical esterification relies on acid or base catalysts, enzymatic processes using lipases, esterases, and other hydrolytic enzymes offer unique advantages including high selectivity, mild reaction conditions, and environmental compatibility [13] [14].

Fundamental Principles of Enzymatic Esterification

Enzymatic esterification follows the classical Michaelis-Menten model, which describes the relationship between enzyme concentration, substrate concentration, and reaction velocity [15] [16]. The basic mechanism involves the formation of an enzyme-substrate complex followed by product formation and enzyme regeneration [15] [16]:

$$E + S \rightleftharpoons ES \rightarrow E + P$$

where E represents the enzyme, S the substrate, ES the enzyme-substrate complex, and P the product [15] [16].

The Michaelis-Menten equation describes the initial reaction velocity as a function of substrate concentration:

$$v = \frac{V{max}[S]}{Km + [S]}$$

where v is the initial reaction velocity, V{max} is the maximum reaction velocity, [S] is the substrate concentration, and Km is the Michaelis constant [15] [16].

Kinetic Parameters in Enzymatic Esterification

For enzymatic esterification reactions, several key kinetic parameters must be considered:

Michaelis Constant (Km): This parameter represents the substrate concentration at which the reaction velocity is half of V{max}. Lower K_m values indicate higher enzyme affinity for the substrate [15] [16].

Maximum Velocity (V_{max}): This represents the theoretical maximum reaction rate when all enzyme active sites are saturated with substrate [15] [16].

Catalytic Efficiency (kcat/Km): This parameter provides a measure of how efficiently the enzyme converts substrate to product [15] [16].

Turnover Number (k_cat): This represents the number of substrate molecules converted to product per enzyme molecule per unit time [15] [16].

Enzyme-Specific Kinetic Behavior

Different enzymes exhibit distinct kinetic behaviors in esterification reactions. Lipases, the most commonly used enzymes for esterification, typically show optimal activity at moderate temperatures (40-60°C) and exhibit Michaelis-Menten kinetics with K_m values ranging from 0.1 to 10 mM depending on the specific substrates and reaction conditions [14] [17].

The kinetic behavior of enzymatic esterification is often more complex than simple Michaelis-Menten kinetics due to factors such as:

- Substrate inhibition: High substrate concentrations can inhibit enzyme activity [13] [14].

- Product inhibition: Accumulation of products can reduce reaction rates [13] [14].

- Solvent effects: Non-aqueous reaction media can affect enzyme conformation and activity [13] [14].

- Water activity: The presence of water can shift the equilibrium toward hydrolysis rather than esterification [13] [14].

Optimization of Enzymatic Esterification

The optimization of enzymatic esterification requires careful consideration of multiple factors:

Enzyme concentration: Higher enzyme concentrations generally increase reaction rates until substrate saturation is reached [13] [14].

Substrate molar ratios: Excess of one substrate can drive the reaction toward product formation [13] [14].

Temperature: While higher temperatures increase reaction rates, they can also denature enzymes, requiring optimization of the temperature profile [13] [14].

pH: Enzyme activity is highly dependent on pH, with most lipases showing optimal activity at pH 7-9 [13] [14].

Reaction medium: The choice of solvent significantly affects enzyme activity and substrate solubility [13] [14].

Temperature-Dependent Rate Coefficients

The temperature dependence of reaction rate coefficients represents a fundamental aspect of chemical kinetics that profoundly influences both esterification and hydrolysis processes. Understanding these temperature effects is crucial for optimizing reaction conditions and predicting reaction behavior under various operating conditions.

Arrhenius Equation and Activation Energy

The temperature dependence of rate constants is described by the Arrhenius equation [18] [19]:

$$k = A e^{-E_a/RT}$$

where k is the rate constant, A is the pre-exponential factor, E_a is the activation energy, R is the gas constant, and T is the absolute temperature [18] [19].

Taking the natural logarithm of both sides yields the linear form:

$$\ln k = \ln A - \frac{E_a}{RT}$$

This relationship allows for the determination of activation energies from experimental data by plotting ln k versus 1/T [18] [19].

Temperature Effects on Esterification Kinetics

Experimental studies on the esterification of propanoic acid with 1-propanol have demonstrated clear temperature dependencies [8]. The rate constants increase systematically with temperature, as shown in the following data:

| Temperature (K) | Rate Constant k (min⁻¹) | Conversion at 30 min | Conversion at 210 min |

|---|---|---|---|

| 308 | 0.252 | 0.423 | 0.837 |

| 318 | 0.263 | 0.500 | 0.890 |

| 328 | 0.283 | 0.680 | 0.930 |

| 338 | 0.384 | 0.856 | 0.969 |

The activation energy calculated from these data is 11.36 kJ/mol, which is relatively low compared to other esterification reactions [8]. This low activation energy suggests that the reaction proceeds readily at moderate temperatures and is consistent with the homogeneous catalysis mechanism employed.

Comparative Activation Energies

Different esterification systems exhibit varying activation energies depending on the substrates, catalysts, and reaction conditions:

- 1-Methoxy-2-propanol + Acetic Acid: 62.0 kJ/mol (ion-exchange resin catalyst) [20]

- Propanoic Acid + 1-Propanol: 11.36 kJ/mol (sulfuric acid catalyst) [8]

- General Ester Hydrolysis: 33.6-84 kJ/mol (various conditions) [21] [11]

These variations reflect the different mechanistic pathways and catalytic environments involved in each system [20] [8].

Temperature Optimization Strategies

The optimization of temperature for esterification reactions requires balancing several competing factors:

Reaction rate: Higher temperatures increase reaction rates according to the Arrhenius equation [18] [19].

Equilibrium position: For exothermic reactions, higher temperatures can shift the equilibrium toward reactants [22] [23].

Side reactions: Elevated temperatures may promote unwanted side reactions such as dehydration or decomposition [8].

Energy costs: Higher temperatures require more energy input, affecting economic feasibility [8].

Catalyst stability: Some catalysts may degrade at high temperatures, reducing their effectiveness [8].

Thermodynamic Considerations

The temperature dependence of reaction kinetics is closely related to thermodynamic parameters. The relationship between activation energy and temperature can be described through transition state theory, which relates the rate constant to the free energy of activation [24] [25]:

$$k = \frac{k_B T}{h} e^{-\Delta G^{\ddagger}/RT}$$

where k_B is the Boltzmann constant, h is Planck's constant, and ΔG^{\ddagger} is the free energy of activation [24] [25].

The free energy of activation is related to the enthalpy and entropy of activation:

$$\Delta G^{\ddagger} = \Delta H^{\ddagger} - T\Delta S^{\ddagger}$$

This relationship allows for the separation of enthalpic and entropic contributions to the activation process [24] [25].

Practical Applications

Understanding temperature-dependent rate coefficients has several practical applications:

Reactor design: Optimal temperature profiles can be developed for continuous and batch reactors [20] [8].

Process control: Temperature control strategies can be implemented to maintain desired reaction rates [20] [8].

Energy efficiency: Operating temperatures can be optimized to minimize energy consumption while maintaining adequate reaction rates [20] [8].

Product quality: Temperature control can help minimize side reactions and maintain product purity [20] [8].

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 27 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 19 of 46 companies with hazard statement code(s):;

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

General Manufacturing Information

2-Propanol, 1-methoxy-, 2-propanoate: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.